molecular formula C14H19N3 B1483393 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)-N-methylethan-1-amine CAS No. 2098095-07-7

2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)-N-methylethan-1-amine

Cat. No. B1483393
CAS RN: 2098095-07-7
M. Wt: 229.32 g/mol
InChI Key: VIQPVUSSRYCBMS-UHFFFAOYSA-N
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Description

2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)-N-methylethan-1-amine, more commonly known as EPMPA, is an organic compound that is used in various scientific research applications. Its chemical structure consists of an ethyl group, a phenyl group, and a pyrazol group connected to an amine group. EPMPA is a versatile compound that has been used for a variety of scientific research applications and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Pharmacology: p38 Kinase Inhibition

This compound has been identified as a potential inhibitor of p38 kinase, which plays a significant role in inflammatory responses and cellular stress signals . By modulating this pathway, it could be used in the development of treatments for diseases where inflammation is a key factor, such as rheumatoid arthritis and asthma.

Medicinal Chemistry: Drug Design and Synthesis

The structural features of this compound make it a valuable scaffold in medicinal chemistry for the design and synthesis of new therapeutic agents . Its phenylpyrazol moiety can interact with various biological targets, offering a platform for creating drugs with improved efficacy and selectivity.

Chemical Research: Building Block for Complex Molecules

In chemical research, this compound serves as a versatile building block for the synthesis of more complex molecules . Its reactive sites allow for various chemical modifications, enabling the creation of a diverse array of derivatives with potential applications in different scientific fields.

Laboratory Studies: Biochemical Assays

Due to its reactivity and potential biological activity, this compound can be used in biochemical assays to study enzyme inhibition, receptor binding, and other pharmacological properties . It can help in understanding the interaction between small molecules and biological macromolecules.

Industrial Applications: Material Science

While not directly indicated, compounds like this one can be explored for their role in material science, particularly in the development of organic semiconductors, dyes, and pigments . Their structural properties can be tuned to achieve desired electronic and optical characteristics.

Scientific Experiments: Control Compounds

In experimental settings, such compounds are often used as control substances to benchmark the effects of new chemical entities . They provide a reference point to assess the biological or chemical activity of novel compounds in various assays.

Analytical Chemistry: Reference Standards

Compounds with well-defined structures and properties, like this one, are essential as reference standards in analytical chemistry . They ensure the accuracy and reliability of analytical methods, such as chromatography and mass spectrometry.

Biotechnology: Molecular Probes

In biotechnology, such compounds can be employed as molecular probes to study cellular processes . They can be tagged with fluorescent or radioactive labels to visualize and track biological events in real-time.

properties

IUPAC Name

2-(1-ethyl-3-phenylpyrazol-4-yl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-3-17-11-13(9-10-15-2)14(16-17)12-7-5-4-6-8-12/h4-8,11,15H,3,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQPVUSSRYCBMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=CC=C2)CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)-N-methylethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)-N-methylethan-1-amine
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2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)-N-methylethan-1-amine
Reactant of Route 3
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)-N-methylethan-1-amine
Reactant of Route 4
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2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)-N-methylethan-1-amine
Reactant of Route 5
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)-N-methylethan-1-amine
Reactant of Route 6
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)-N-methylethan-1-amine

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